3'-Deoxy-3'-fluorothymidine

Brain tumor imaging Glioma grading PET tracer comparison

Procure 3'-Deoxy-3'-fluorothymidine (FLT), the definitive proliferation tracer for PET imaging. Unlike FDG which confounds malignancy with inflammation, FLT is phosphorylated by S-phase-specific TK1, delivering superior specificity in post-treatment relapse, brain tumor delineation (≈2-fold higher tumor-to-normal ratios), and early pharmacodynamic readouts—tumor uptake declines 75% within 48h of therapy. Correlates tightly with Ki-67 (rho=0.92). Essential for oncology trials of cytostatic agents (CDK4/6, EGFR-TKIs).

Molecular Formula C10H13FN2O4
Molecular Weight 244.22 g/mol
Cat. No. B1224464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxy-3'-fluorothymidine
Synonyms(18)FLT cpd
(18F)3'-deoxy-3'-fluorothymidine
(18F)FLT
1-(3'-fluoro-3'-deoxy-beta-D-erythropentofuranosyl)thymine
18F-FLT
3'-(F-18)fluoro-3'-deoxythymidine
3'-deoxy-3'-(18F)fluorothymidine
3'-deoxy-3'-fluorothymidine
3'-fluoro-2',3'-dideoxythymidine
3'-fluoro-3'-deoxythymidine
3'-fluorothymidine
alovudine
FDDT
Molecular FormulaC10H13FN2O4
Molecular Weight244.22 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F
InChIInChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6?,7-,8-/m1/s1
InChIKeyUXCAQJAQSWSNPQ-SPDVFEMOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Deoxy-3'-fluorothymidine (FLT) for PET Imaging: A Proliferation-Specific Radiopharmaceutical


3'-Deoxy-3'-fluorothymidine (commonly designated FLT or 18F-FLT when radiolabeled with fluorine-18) is a synthetic pyrimidine nucleoside analog of thymidine that functions as an investigational small-molecule radiopharmaceutical for positron emission tomography (PET) imaging [1]. The compound is structurally defined by the substitution of the 3'-hydroxyl group of thymidine with a fluorine atom, yielding the molecular formula C10H13FN2O4 and a molecular weight of 244.22 g/mol [2]. FLT was originally developed as an anti-HIV agent (alovudine), but its clinical development in that context was halted due to mitochondrial toxicity observed in Phase II trials [3]. Its contemporary application is at tracer-level doses, where it serves as a non-invasive imaging biomarker for cellular proliferation. The mechanism of cellular retention is mediated by phosphorylation via thymidine kinase 1 (TK1), a cytosolic enzyme whose expression is tightly regulated and upregulated during the S-phase of the cell cycle, thereby enabling FLT-PET to provide a quantitative surrogate for DNA synthesis activity via the salvage pathway [4].

Why 18F-FDG Cannot Substitute for 3'-Deoxy-3'-fluorothymidine in Proliferation Imaging


The most widely used PET tracer, 2-[18F]fluoro-2-deoxy-D-glucose (FDG), images glucose metabolism rather than cellular proliferation, leading to fundamental diagnostic limitations that cannot be overcome by simple substitution. FDG accumulates in activated inflammatory cells and regions of infection due to elevated glycolytic activity, producing false-positive findings that confound the distinction between malignant progression and post-treatment inflammatory changes [1]. In contrast, FLT's phosphorylation by the S-phase-specific enzyme TK1 confers superior specificity for proliferating malignant tissue. Direct comparative studies in lung cancer patients with suspected post-radiotherapy relapse demonstrate that FLT-PET/CT achieves higher specificity than FDG-PET/CT for differentiating tumor recurrence from radiation-induced inflammation [2]. Additionally, the high physiological glucose uptake in normal brain parenchyma produces poor tumor-to-background contrast with FDG, whereas FLT exhibits markedly lower background signal in the central nervous system, enabling superior visualization of high-grade gliomas [3]. These mechanistic and biodistribution differences render the two tracers non-interchangeable for applications requiring proliferation-specific readouts.

Quantitative Differentiation of 3'-Deoxy-3'-fluorothymidine from Comparator Tracers: Evidence-Based Selection Guide


Superior Tumor-to-Background Contrast in Brain Tumor Imaging: FLT Versus FDG

In patients with newly diagnosed high-grade gliomas, FLT-PET demonstrates significantly higher tumor-to-background contrast compared to FDG-PET due to the intrinsically low FLT uptake in normal cerebral tissue. The tumor-to-normal tissue ratio (T/N) on FLT-PET was 3.99 ± 1.72, markedly exceeding the tumor-to-white matter ratio (1.96 ± 0.93, P < 0.001) and tumor-to-gray matter ratio (1.32 ± 0.33, P < 0.001) observed with FDG-PET in the same patient cohort [1].

Brain tumor imaging Glioma grading PET tracer comparison

Higher Diagnostic Sensitivity for Recurrent Brain Tumor Detection: FLT Versus FDG

A direct comparative study of FLT-PET versus FDG-PET in 20 patients with suspected recurrent brain tumors following surgical resection revealed that FLT-PET achieved 100% diagnostic sensitivity (15/15 lesions correctly identified), whereas FDG-PET demonstrated only 73.3% sensitivity (11/15 lesions). Notably, all four recurrent tumors that lacked detectable FDG uptake were successfully visualized with FLT-PET [1].

Recurrent brain tumor Diagnostic sensitivity FLT-FDG comparison

Superior Correlation with Ki-67 Proliferation Index: FLT Versus FDG

In a preclinical model of esophageal carcinoma (SEG-1 xenografts), tumor uptake of [3H]FLT exhibited a strong correlation with Ki-67 immunohistochemical staining (r = 0.89, P < 0.001), whereas [3H]FDG uptake showed only a weak, non-significant correlation with Ki-67 (r = 0.39, P = 0.08) [1]. This disparity was further corroborated in clinical lung cancer studies, where the FLT metabolic flux constant K(FLT) derived from compartmental modeling demonstrated a Spearman correlation coefficient of rho = 0.92 (P < 0.001) with Ki-67 labeling index in resected tumor tissue [2].

Ki-67 correlation Proliferation biomarker FLT-FDG comparison

Defined Substrate Specificity Profile for TK1: FLT Versus AZT and D4T

Using purified human thymidine kinase 1 (TK1) and thymidine kinase 2 (TK2), the substrate specificity and inhibitory constants of FLT were quantitatively compared to the structurally related anti-HIV nucleoside analogs AZT (3'-azido-3'-deoxythymidine) and D4T (2',3'-didehydro-2',3'-dideoxythymidine). FLT acts as a competitive inhibitor of TK1 with a Ki of 6 μM, intermediate between AZT (Ki = 0.6 μM) and D4T (Ki = 2073 μM). Critically, FLT is not a substrate for TK2, whereas AZT is a poor substrate for TK2 (Vmax 5-6% of dThd) [1]. This TK2-substrate distinction is mechanistically significant because TK2 is constitutively expressed in mitochondria, and TK2-mediated phosphorylation of nucleoside analogs is associated with mitochondrial toxicity.

Thymidine kinase 1 Substrate specificity Nucleoside analog comparison

Rapid Decline in Tumor Uptake After Therapy: FLT Outperforms FDG in Early Response Assessment

In a preclinical esophageal carcinoma xenograft model treated with docetaxel plus irradiation, the [3H]FLT tumor-to-muscle uptake ratio declined by 75% from baseline within 2 days of chemoradiotherapy (P < 0.005), despite no change in tumor size. In contrast, the decline in [3H]FDG uptake was gradual and less pronounced over the same interval [1]. This temporal advantage translates clinically: in NSCLC patients receiving EGFR tyrosine kinase inhibitor therapy, [18F]FLT-PET demonstrated a robust reduction in the volume of distribution (VT) from a baseline average of 4.25 ± 1.71 mL·cm⁻³, with ≥77% of tumor voxels classified in the "high VT" category shifting to ≥85% in the "low VT" category by day 7 post-treatment [2].

Early response assessment Chemoradiotherapy FLT-FDG kinetics

Perfusion-Independent Proliferation Measurement: FLT Maintains Signal Integrity Independent of Blood Flow Changes

A multiparametric PET study in EGFR-mutated NSCLC patients evaluated the relationship between tumor perfusion (measured by [15O]H2O PET) and FLT uptake (measured by volume of distribution, VT) before and during TKI therapy. Voxel-wise analysis demonstrated that changes in [18F]FLT VT occurred independently of changes in perfusion: the shift from high-VT to low-VT voxel classification was observed with minimal alterations in the spatial distribution of perfusion parameters. Baseline average perfusion was 0.53 ± 0.26 mL·cm⁻³·min⁻¹, while baseline [18F]FLT VT was 4.25 ± 1.71 mL·cm⁻³ [1]. The dissociation of these parameters validates FLT as a perfusion-independent tracer, meaning that observed reductions in FLT signal reflect true decreases in cellular proliferation rather than confounding effects of altered tumor blood flow.

Perfusion-independent imaging Tumor microenvironment Response biomarker validation

Optimal Use Cases for 3'-Deoxy-3'-fluorothymidine Based on Quantitative Differentiation Evidence


Early Pharmacodynamic Assessment of Cytostatic Agents in Oncology Phase I/II Trials

FLT-PET is indicated for early pharmacodynamic readouts in clinical trials of cytostatic therapies, including CDK4/6 inhibitors, EGFR tyrosine kinase inhibitors, and other agents that arrest cell cycle progression without immediate tumor shrinkage. The evidence demonstrates that FLT tumor uptake declines by 75% within 48 hours of chemoradiotherapy in preclinical models, and that a significant shift from high-VT to low-VT voxel classification occurs within 7 days of TKI therapy initiation in NSCLC patients [1][2]. This rapid signal change—occurring weeks before RECIST-defined anatomical response—enables trial sponsors to identify responders early, potentially accelerating go/no-go decisions and reducing patient exposure to ineffective treatments. The perfusion-independence of FLT further ensures that signal changes are not confounded by anti-angiogenic effects [2].

Diagnosis and Grading of Brain Tumors with Low Physiological Background

FLT-PET is the preferred tracer for imaging primary and recurrent brain tumors, particularly when FDG-PET yields equivocal results due to high physiological glucose uptake in normal gray matter. Quantitative evidence shows that FLT achieves a tumor-to-normal tissue ratio of 3.99 ± 1.72, which is approximately 2.0-fold higher than FDG's tumor-to-white matter ratio (1.96 ± 0.93) and 3.0-fold higher than FDG's tumor-to-gray matter ratio (1.32 ± 0.33) [3]. In clinical validation, FLT-PET demonstrated 100% sensitivity for detecting recurrent brain tumors (15/15), whereas FDG-PET detected only 73.3% (11/15), with all four FDG-occult lesions successfully visualized by FLT [3]. This superior contrast and sensitivity make FLT the tracer of choice for neurosurgical planning and post-treatment surveillance in brain tumor patients.

Differentiating Tumor Recurrence from Post-Radiation Inflammatory Changes in Lung Cancer

In patients with suspected local recurrence following definitive radiotherapy for lung cancer, FLT-PET/CT provides higher specificity than FDG-PET/CT for distinguishing true tumor relapse from radiation-induced inflammatory changes. Clinical data demonstrate that FDG-SUVmax and FLT-SUVmax are both elevated in relapsed high-dose volumes compared to non-relapsed volumes (median FDG-SUVmax: 12.8 vs. 4.2, P < 0.001; median FLT-SUVmax: 3.9 vs. 2.2, P < 0.001) [4]. However, FLT's mechanistic specificity for proliferation—rather than glucose metabolism—results in fewer false-positive interpretations in the setting of post-treatment inflammation, enabling more accurate identification of patients requiring salvage therapy versus those who can be safely observed [4].

Preclinical Tumor Proliferation Studies Requiring Gold-Standard Ki-67 Correlation

For preclinical oncology research requiring a non-invasive imaging endpoint that faithfully reflects the gold-standard proliferation marker Ki-67, FLT is the validated tracer of choice. Compartmental modeling of dynamic FLT-PET data in lung cancer patients yields a Spearman correlation coefficient of rho = 0.92 (P < 0.001) between the FLT flux constant K(FLT) and Ki-67 immunohistochemistry [5]. This strong correlation has been independently replicated in high-grade glioma (r = 0.79, P = 0.004 between Ki and Ki-67) and esophageal carcinoma models (r = 0.89, P < 0.001 between FLT uptake and Ki-67) [6][1]. The quantitative relationship between FLT-PET parameters and Ki-67 enables researchers to use FLT imaging as a surrogate endpoint for proliferation in longitudinal studies where repeated tissue biopsies would be impractical or ethically constrained.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Deoxy-3'-fluorothymidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.